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Compound of Interest

Compound Name:
6-Fluoroquinoline-4-carboxylic

acid

Cat. No.: B1288038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 6-fluoroquinoline-4-carboxylic acid, a key heterocyclic compound in medicinal chemistry

and drug development. Due to the limited availability of published experimental spectra for this

specific molecule, this guide presents predicted data based on the analysis of structurally

similar compounds and established spectroscopic principles. The information herein serves as

a valuable resource for the identification, characterization, and quality control of 6-
fluoroquinoline-4-carboxylic acid and its derivatives.

Molecular Structure and Spectroscopic Overview
6-Fluoroquinoline-4-carboxylic acid belongs to the fluoroquinolone class of compounds,

which are known for their significant biological activities. The core structure consists of a

quinoline ring system substituted with a fluorine atom at the 6-position and a carboxylic acid

group at the 4-position. This arrangement of functional groups gives rise to a distinct

spectroscopic fingerprint that can be analyzed using various techniques, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 6-fluoroquinoline-4-
carboxylic acid.

Table 1: Predicted ¹H NMR Data for 6-Fluoroquinoline-4-Carboxylic Acid

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H2 8.8 - 9.0 d ~4.5

H3 7.5 - 7.7 d ~4.5

H5 8.0 - 8.2 dd ~9.0, ~5.5

H7 7.6 - 7.8 ddd ~9.0, ~8.5, ~2.5

H8 7.8 - 8.0 dd ~8.5, ~2.5

COOH > 12 br s -

Table 2: Predicted ¹³C NMR Data for 6-Fluoroquinoline-4-Carboxylic Acid
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Carbon Predicted Chemical Shift (δ, ppm)

C2 150 - 152

C3 122 - 124

C4 140 - 142

C4a 125 - 127

C5 128 - 130

C6 160 - 163 (d, ¹JC-F ≈ 250 Hz)

C7 118 - 120 (d, ²JC-F ≈ 22 Hz)

C8 130 - 132 (d, ³JC-F ≈ 8 Hz)

C8a 148 - 150

COOH 168 - 172

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-fluoroquinoline-4-carboxylic acid is expected to show characteristic

absorption bands for the carboxylic acid and the fluoro-aromatic quinoline ring.

Table 3: Predicted IR Absorption Bands for 6-Fluoroquinoline-4-Carboxylic Acid

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description of Vibration

O-H (Carboxylic Acid) 2500-3300 Broad, stretching

C-H (Aromatic) 3000-3100 Stretching

C=O (Carboxylic Acid) 1700-1730 Stretching

C=C, C=N (Aromatic Ring) 1500-1620 Stretching

C-O (Carboxylic Acid) 1200-1300 Stretching

C-F 1100-1250 Stretching
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-fluoroquinoline-4-carboxylic acid (C₁₀H₆FNO₂), the expected molecular

weight is approximately 191.16 g/mol .

Table 4: Predicted Mass Spectrometry Data for 6-Fluoroquinoline-4-Carboxylic Acid

Ion Predicted m/z Description

[M+H]⁺ 192.0455 Protonated molecular ion

[M]⁺ 191.0383 Molecular ion

[M-H₂O]⁺ 173.0277 Loss of water

[M-COOH]⁺ 146.0455 Loss of carboxylic acid group

Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed to

acquire the spectroscopic data for 6-fluoroquinoline-4-carboxylic acid.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Approximately 5-10 mg of 6-fluoroquinoline-4-carboxylic acid is

dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-

noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. Key

parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H

NMR, and a relaxation delay of 2-5 seconds.
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IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample is typically analyzed using the KBr pellet method. A

small amount of the compound is ground with dry potassium bromide (KBr) and pressed into

a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can

be used with the solid sample placed directly on the crystal.

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote

ionization.

Data Acquisition: The sample is introduced into the ESI source. The mass spectrum is

acquired in positive or negative ion mode over a relevant m/z range (e.g., 50-500). High-

resolution measurements allow for the determination of the exact mass and elemental

composition.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-fluoroquinoline-4-carboxylic acid.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoroquinoline-4-Carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288038#spectroscopic-data-of-6-fluoroquinoline-4-
carboxylic-acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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